Methyl 5-chloro-1H-indole-6-carboxylate
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Overview
Description
Methyl 5-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Methyl 5-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic possibilities .
Action Environment
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-1H-indole-6-carboxylate typically involves the esterification of 5-chloroindole-6-carboxylic acid. This can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its reaction with methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoindole derivative, while oxidation can produce an indole-2,3-dione derivative.
Scientific Research Applications
Methyl 5-chloro-1H-indole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Organic Synthesis: It is used in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Biological Studies: The compound is used to study the biological activities of indole derivatives and their interactions with various biological targets.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- 5-chloroindole-6-carboxylic acid
Comparison: Methyl 5-chloro-1H-indole-6-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group, which can influence its reactivity and biological activity. Compared to Methyl indole-5-carboxylate and Methyl indole-6-carboxylate, the chlorine atom in this compound can participate in additional substitution reactions, providing a broader range of synthetic possibilities .
Properties
IUPAC Name |
methyl 5-chloro-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPSEFJDMSMRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677823 |
Source
|
Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-61-1 |
Source
|
Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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